ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound with the molecular formula C16H23N3O4. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonyl group, and an ethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyphenyl isocyanate: This intermediate is synthesized by reacting 4-ethoxyaniline with phosgene under controlled conditions.
Formation of 4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl chloride: The 4-ethoxyphenyl isocyanate is then reacted with benzenesulfonyl chloride to form the desired intermediate.
Cyclization with piperazine: The final step involves the reaction of the intermediate with piperazine in the presence of a suitable base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring and benzenesulfonyl group play crucial roles in these interactions, facilitating the binding to target proteins and influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate: Lacks the benzenesulfonyl group, resulting in different chemical and biological properties.
4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl chloride: An intermediate in the synthesis, which lacks the piperazine ring.
N-Boc piperazine derivatives: These compounds have different protective groups, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-30-19-9-7-18(8-10-19)23-21(26)17-5-11-20(12-6-17)32(28,29)25-15-13-24(14-16-25)22(27)31-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBLQAJCRFPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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